molecular formula C9H5ClN2 B12950022 6-chloro-1H-indole-4-carbonitrile

6-chloro-1H-indole-4-carbonitrile

Cat. No.: B12950022
M. Wt: 176.60 g/mol
InChI Key: DBKFZHZEWZMVEI-UHFFFAOYSA-N
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Description

6-Chloro-1H-indole-4-carbonitrile (CAS: 1097629-20-3) is a halogenated indole derivative featuring a chlorine substituent at position 6 and a cyano group (-CN) at position 4 of the indole scaffold. The indole core, a privileged structure in drug discovery, combined with electron-withdrawing substituents (Cl and CN), makes it a versatile intermediate for synthesizing bioactive molecules or functional materials.

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

6-chloro-1H-indole-4-carbonitrile

InChI

InChI=1S/C9H5ClN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H

InChI Key

DBKFZHZEWZMVEI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 6-chloro-1H-indole-4-carbonitrile typically begins with commercially available indole derivatives.

    Chlorination: The indole is chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to avoid over-chlorination.

    Cyanation: The chlorinated indole is then subjected to cyanation. This can be achieved using reagents like copper(I) cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-1H-indole-4-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to yield indolines.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substituted Indoles: Products with various functional groups replacing the chlorine atom.

    Indole-2,3-diones: Oxidized products with potential biological activity.

    Indolines: Reduced products that can serve as intermediates in further synthetic transformations.

Scientific Research Applications

Biological Activities

Research indicates that indole derivatives, including 6-chloro-1H-indole-4-carbonitrile, exhibit a range of biological activities:

  • Antimicrobial Properties : Indoles have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. It has demonstrated cytotoxic effects on several cancer cell lines, including ovarian and lung cancer cells .
  • Anti-inflammatory Effects : Indoles can selectively inhibit cyclooxygenase enzymes (COX), which are important targets for anti-inflammatory drugs .

Anticancer Research

A study highlighted the potential of 6-chloro-1H-indole-4-carbonitrile as an anticancer agent. The compound was tested against various cancer cell lines, showing significant cytotoxicity. For instance, it exhibited an IC50 value of 2.66 µM against A549 lung cancer cells, demonstrating its potency compared to standard treatments . Molecular docking studies revealed stable interactions with key proteins involved in cell proliferation, further supporting its role as a potential therapeutic agent.

Drug Development

In drug discovery, 6-chloro-1H-indole-4-carbonitrile serves as a scaffold for synthesizing novel compounds with enhanced biological activity. Researchers have synthesized derivatives that retain the indole structure while modifying functional groups to improve efficacy and reduce toxicity. For example, compounds derived from this indole have shown promising results in inhibiting tubulin polymerization, a crucial mechanism in cancer cell division .

Future Research Directions

The ongoing research into 6-chloro-1H-indole-4-carbonitrile focuses on elucidating its pharmacological properties and understanding its interactions with biological systems. Future studies may explore:

  • Mechanistic Studies : Investigating how this compound interacts with specific receptors or enzymes involved in disease pathways.
  • In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.
  • Novel Derivatives : Synthesizing new derivatives to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism by which 6-chloro-1H-indole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position: The cyano group at position 4 in 6-chloro-1H-indole-4-carbonitrile distinguishes it from 5-indolecarbonitrile (CN at C5) and 6-indolecarbonitrile (CN at C6) . Positional changes significantly alter electronic properties and binding affinities in biological systems. Halogenation: The chlorine at C6 enhances lipophilicity and metabolic stability compared to non-halogenated analogs like 5-indolecarbonitrile.
  • Functional Group Diversity: Nitro vs. Cyano: 6-Chloro-4-nitro-1H-indazole-3-carbonitrile replaces the indole core with an indazole and introduces a nitro group, which increases oxidative reactivity but may compromise stability under reducing conditions . Amino Substitution: 6-Amino-1H-indole-4-carbonitrile introduces an amino group at C6, enabling hydrogen bonding and conjugation for drug candidates .

Biological Activity

6-Chloro-1H-indole-4-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

6-Chloro-1H-indole-4-carbonitrile belongs to the indole family, characterized by the presence of a chlorine atom at the 6-position and a carbonitrile group at the 4-position. Its molecular formula is C9H6ClNC_9H_6ClN, with a molecular weight of approximately 179.60 g/mol. The structural features contribute to its biological activity by influencing its interactions with various biological targets.

Biological Activities

Research indicates that 6-chloro-1H-indole-4-carbonitrile exhibits a range of biological activities, including:

  • Anticancer Activity : Indole derivatives are known for their potential in cancer therapy. Studies have shown that 6-chloro-1H-indole-4-carbonitrile can induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway, which regulates cell cycle and apoptosis.
  • Antimicrobial Properties : This compound has demonstrated antimicrobial activity against various bacterial strains. For instance, it has been effective against multidrug-resistant strains of Acinetobacter baumannii, suggesting its potential as a therapeutic agent in combating antibiotic resistance .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models. It modulates the expression of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

The biological activity of 6-chloro-1H-indole-4-carbonitrile can be attributed to its ability to interact with multiple molecular targets:

  • Receptor Binding : Indole derivatives often bind to various receptors with high affinity. This compound may act as an antagonist or modulator of specific receptors involved in cell signaling pathways .
  • Enzyme Inhibition : It has been reported to inhibit certain protein kinases, which play crucial roles in cellular signaling and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study 1: Anticancer Properties

In a study examining the effects of indole derivatives on cancer cell lines, 6-chloro-1H-indole-4-carbonitrile was found to significantly reduce cell viability in several cancer types, including breast and lung cancers. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of 6-chloro-1H-indole-4-carbonitrile against Acinetobacter baumannii. The compound exhibited a minimum inhibitory concentration (MIC) as low as 8 μg/mL, highlighting its effectiveness against resistant strains. The study concluded that this compound could serve as a lead for developing new antibiotics .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via p53 pathway
AntimicrobialEffective against Acinetobacter baumannii
Anti-inflammatoryModulates cytokine expression

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